In Vitro XOR Inhibitory Potency of Xanthine oxidoreductase-IN-2 (IVa) is Equivalent to the Clinical Agent Febuxostat
Xanthine oxidoreductase-IN-2 (Compound IVa) demonstrates in vitro XOR inhibitory potency that is statistically indistinguishable from the clinical standard-of-care agent febuxostat when assayed under identical conditions [1]. This direct comparison validates IVa as a high-potency tool compound for probing XOR biology.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 7.2 nM |
| Comparator Or Baseline | Febuxostat, 7.0 nM |
| Quantified Difference | Δ = 0.2 nM (statistically non-significant difference) |
| Conditions | In vitro enzyme inhibition assay; details as described in the original publication [1]. |
Why This Matters
This data confirms Xanthine oxidoreductase-IN-2 achieves a level of target engagement on par with a clinically approved drug, making it a highly relevant benchmark for in vitro studies of XOR inhibition.
- [1] Haiyan Zhou, et al. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. 2020 Jan 15;186:111883. DOI: 10.1016/j.ejmech.2019.111883. PMID: 31761385. View Source
